

# Entinostat HDAC inhibitor flow cytometry immune profiling

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Entinostat

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## Entinostat in Cancer Immunotherapy: Application Notes

### Scientific Background and Rationale

**Entinostat** is a selective class I **histone deacetylase (HDAC) inhibitor** that targets HDAC1 and HDAC3. Beyond its direct antitumor effects, it significantly remodels the tumor immune microenvironment, making it a promising candidate for combination immunotherapy [1]. Research demonstrates that **Entinostat**'s efficacy is profoundly influenced by an intact immune system, with studies in immunocompetent mice showing 90% tumor growth inhibition compared to only 30% in immunodeficient models [1]. Its primary immunomodulatory mechanisms include enhancing antigen presentation, modulating immune cell populations, and synergizing with existing immunotherapies like immune checkpoint inhibitors (ICIs) and radiotherapy [2] [1].

### Key Immune Profiling Data from Preclinical Models

The following tables summarize quantitative flow cytometry data from key studies investigating **Entinostat** in different cancer models.

**Table 1: Immune Cell Population Changes in LL/2 Lung Cancer Model after Combination Treatment (IR + Entinostat) [2]**

Immune Cell Type	Change vs. Sham Control	Key Observations
Myeloid-Derived Suppressor Cells (MDSCs)	Increase	Combination treatment increased infiltration; specific increase in polymorphonuclear (PMN)-MDSC subset.
PD-L1+ MDSCs	Significant Increase	Higher population in the combination treatment group.
CD8+ T cells (IFN- $\gamma$ producing)	Increase	Co-treatment with Entinostat and IR further increased this population over IR alone.
Regulatory T cells (Tregs)	Decrease	Entinostat combined with IR decreased the Treg fraction.

**Table 2: Immune Cell Population Changes in BBN963 Bladder Cancer Model after Entinostat Monotherapy [1]**

Immune Cell Type	Change vs. Vehicle Control	Key Observations
CD8+ Effector Memory T cells	Increase	Majority were effector memory T cells, indicating an antigen-experienced response.
Monocytic MDSCs (M-MDSCs)	Decrease	This subset was potently suppressive of T cell expansion and was selectively depleted.
Regulatory T cells (Tregs)	Decrease	Consistent with the reduction of immunosuppressive cells.

Immune Cell Type	Change vs. Vehicle Control	Key Observations
Granulocytic MDSCs (G-MDSCs)	No Significant Change	This subset did not show significant suppressive capacity in this model.

## Detailed Experimental Protocols

### Protocol 1: In Vivo Efficacy and Immune Profiling in a Syngeneic Mouse Model

This protocol is adapted from studies using the Lewis Lung Carcinoma (LL/2) model [2].

- **Cell Line and Animals:** LL/2 cells cultured and injected into the right hind leg of C57BL/6 mice.
- **Treatment Groups:** Sham, **Entinostat** alone, Ionizing Radiation (IR) alone, Combination (IR + **Entinostat**), and Triple Combination (IR + **Entinostat** + anti-PD-1).
- **Dosing Schedule:**
  - **Radiotherapy (IR):** 12 Gy total, administered in two 6 Gy fractions on day 7 post-cell injection.
  - **Entinostat:** Administered orally daily for two weeks, starting on the same day as irradiation.
  - **Anti-PD-1 Antibody:** Administered intraperitoneally twice per week, starting on the day of irradiation.
- **Endpoint Analyses:**
  - **Tumor Monitoring:** Tumor volume and mouse body weight measured regularly until day 15.
  - **Immune Profiling (Flow Cytometry):** Tumors harvested on day 15 post-irradiation for analysis.
- **Key Flow Cytometry Panel:**
  - **Myeloid Cells:** Identify M-MDSCs and PMN-MDSCs. Check for PD-L1 expression and immunosuppressive mediators like arginase-1 and TGF- $\beta$ .
  - **T Cells:** Identify CD3+, CD4+, and CD8+ T cells. Include intracellular staining for IFN- $\gamma$  to detect cytokine-producing cells. Identify Tregs (CD4+, FoxP3+).

### Protocol 2: Ex Vivo Analysis of Entinostat's Effects on Human Tissue

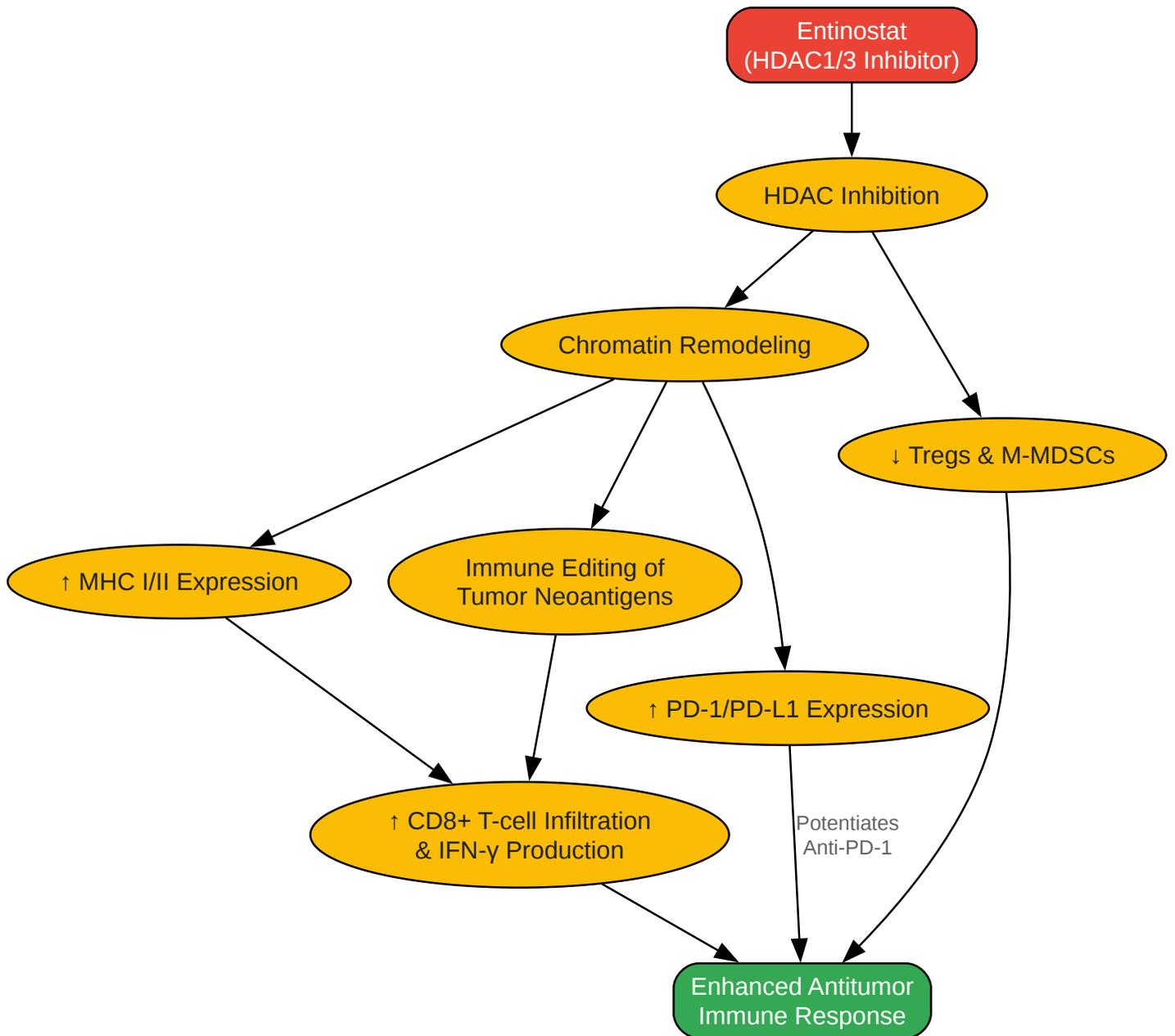
This protocol is based on a study using human liver cancer tissue [3].

- **Sample Source:** Fresh human liver cancer tissue from patients.
- **Ex Vivo Culture:** Tissue is cultured and treated with vehicle, single agents, or combinations.
- **Treatment Conditions:**
  - Vismodegib (SHH inhibitor) as a single agent.
  - **Entinostat** as a single agent.
  - Combination of Vismodegib and **Entinostat**.
- **Analysis:**
  - **Histology:** Tissue sections stained with Hematoxylin and Eosin (H&E).
  - **Immunohistochemistry (IHC):** Staining for key pathway markers and apoptosis/ proliferation markers.

## Signaling Pathways and Mechanistic Insights

**Entinostat** remodels the tumor microenvironment through multiple mechanisms. Transcriptomic analysis (RNA-seq) of tumors from the LL/2 model revealed that **Entinostat**, especially when combined with radiation, enhances activity in the **IL-6/JAK/STAT3** and **interferon-gamma (IFN- $\gamma$ )** signaling pathways [2]. It also upregulates the expression of immune checkpoint molecules, including **PD-1 (Pdc1)**, **PD-L1 (CD274)**, and **PD-L2 (Pdc1lg2)**, which may contribute to the enhanced efficacy of subsequent anti-PD-1 therapy [2]. A tumor cell-intrinsic mechanism was identified in bladder cancer models, where **Entinostat** promotes **immune editing of tumor neoantigens**, effectively reshaping the expressed neoantigen landscape to make the tumor more visible to the immune system [1].

The diagram below illustrates the core mechanistic workflow of **Entinostat's** action in the tumor microenvironment.



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*Mechanistic Workflow of **Entinostat**'s Immunomodulatory Action: This diagram illustrates how **Entinostat**, via HDAC inhibition, triggers a cascade of events in the tumor microenvironment that leads to an enhanced antitumor immune response. Key steps include chromatin remodeling, enhanced antigen presentation, immune checkpoint upregulation, and shifts in key immune cell populations.*

## Recommended Tools for Flow Cytometry Data Analysis

For the immune profiling detailed in these protocols, several tools can process and visualize complex flow cytometry data:

- **FlowJo**: Industry standard for advanced data analysis and visualization of cell populations [4].
- **FCS Express**: User-friendly option, good for beginners and quick generation of presentation-ready results [4].
- **Cytoflow**: Open-source Python-based tool ideal for analyzing fluorescence distribution and internal cell state across conditions; integrates with Jupyter Notebooks [4].

## Critical Considerations for Experimental Design

- **Model Selection**: The immunomodulatory effects of **Entinostat** are most pronounced in immunocompetent syngeneic models. Confirm the suitability of your chosen model for immunotherapy studies [1].
- **Treatment Scheduling**: The sequence and timing of combination therapy are critical. The presented protocol where **Entinostat** is started concurrently with radiation has demonstrated efficacy [2].
- **Comprehensive Immune Panel**: Given **Entinostat**'s broad effects on both myeloid and lymphoid lineages, a detailed flow cytometry panel covering suppressive and effector populations is essential to capture the full picture.

## Conclusion

**Entinostat** is a potent immunomodulator that enhances antitumor immunity by creating a more favorable tumor microenvironment. The application notes and detailed protocols provided here, centered around robust flow cytometry immune profiling, offer a solid foundation for researchers to explore and validate these combination strategies in their own work.

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## References

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To cite this document: Smolecule. [Entinostat HDAC inhibitor flow cytometry immune profiling].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548371#entinostat-hdac-inhibitor-flow-cytometry-immune-profiling>]

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